molecular formula C11H17NO2 B6239854 exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2648868-22-6

exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No. B6239854
CAS RN: 2648868-22-6
M. Wt: 195.3
InChI Key:
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Description

Exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid (also known as exo-CPAC) is a cyclic organic compound that has been widely studied for its potential applications in the fields of medicine, chemistry and biochemistry. Exo-CPAC has been found to possess a variety of interesting properties, including the ability to act as an enzyme inhibitor and a potential anti-cancer agent.

Scientific Research Applications

Exo-CPAC has been studied extensively in the fields of medicine, chemistry and biochemistry. In the medical field, exo-CPAC has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, exo-CPAC has been studied for its potential to inhibit enzymes that are involved in the process of cell signaling, as well as its ability to act as an inhibitor of the enzyme cyclooxygenase-2. In the field of chemistry, exo-CPAC has been studied for its potential to act as a catalyst for a variety of organic reactions. In the field of biochemistry, exo-CPAC has been studied for its potential to act as an enzyme inhibitor and to act as a ligand for certain proteins.

Mechanism of Action

Exo-CPAC has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the process of cell signaling, and its inhibition has been shown to have anti-inflammatory and anti-cancer effects. Additionally, exo-CPAC has been found to act as an inhibitor of the enzyme 5-Lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory molecules that are involved in the process of inflammation. By inhibiting the activity of these enzymes, exo-CPAC has been found to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
Exo-CPAC has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, exo-CPAC has been found to have a variety of other effects. These include the inhibition of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression, and the inhibition of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of toxins. Additionally, exo-CPAC has been found to have an anti-viral effect, as it has been found to inhibit the replication of certain viruses, such as HIV and hepatitis C.

Advantages and Limitations for Lab Experiments

Exo-CPAC has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a variety of ways. Additionally, exo-CPAC is relatively stable, and can be stored for long periods of time without significant degradation. However, exo-CPAC is not water-soluble, and must be used in an organic solvent in order to be used in a lab experiment. Additionally, exo-CPAC is relatively expensive, and can be difficult to obtain in large quantities.

Future Directions

Exo-CPAC has potential for a variety of future applications. It could be used to develop more effective anti-cancer drugs, as it has been found to have anti-cancer effects. Additionally, exo-CPAC could be used to develop more effective anti-inflammatory drugs, as it has been found to have anti-inflammatory effects. Additionally, exo-CPAC could be used to develop more effective antiviral drugs, as it has been found to have antiviral effects. Finally, exo-CPAC could be used to develop more effective enzyme inhibitors, as it has been found to have enzyme-inhibiting effects.

Synthesis Methods

Exo-CPAC has been synthesized through a variety of methods, with the most common being the use of the Grubbs-Hoveyda olefin metathesis reaction. This reaction involves the use of a ruthenium-based catalyst, which facilitates the formation of a five-membered ring by catalyzing the exchange of double bonds between two alkenes. This reaction is typically carried out in a solvent such as toluene, and the product is purified through column chromatography. Other methods of synthesis include the use of a palladium-catalyzed cyclization reaction and the use of a copper-catalyzed cyclization reaction.

properties

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CAS RN

2648868-22-6

Product Name

exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Molecular Formula

C11H17NO2

Molecular Weight

195.3

Purity

95

Origin of Product

United States

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